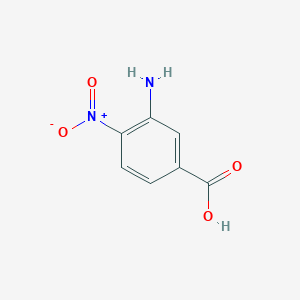

3-Amino-4-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCCVBLUKJRDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281179 | |

| Record name | 3-amino-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-22-5 | |

| Record name | 6968-22-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Amino-4-nitrobenzoic Acid (CAS 6968-22-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological applications of 3-Amino-4-nitrobenzoic acid (CAS No. 6968-22-5), a versatile chemical intermediate with significant potential in medicinal chemistry and drug development.

Physicochemical and Spectroscopic Properties

This compound is a solid, brown crystalline compound.[1] Its structural characteristics, featuring an aromatic ring substituted with amino, nitro, and carboxylic acid functional groups, make it a valuable building block in organic synthesis.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point, density, and pKa values are based on computational predictions.

| Property | Value | Source(s) |

| CAS Number | 6968-22-5 | [2][3][4][5] |

| Molecular Formula | C₇H₆N₂O₄ | [2][3][6] |

| Molecular Weight | 182.13 g/mol | [3][6] |

| Melting Point | 298 °C | [7] |

| Boiling Point | 449.9 ± 35.0 °C (Predicted) | [7] |

| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 3.58 ± 0.10 (Predicted) | |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2][3] |

Solubility Profile

Spectroscopic Data

While commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, these spectra are not publicly accessible.[1][10] Researchers requiring this data should consult the documentation provided upon purchase from chemical suppliers.

Synthesis and Reactivity

The primary synthetic route to this compound involves the hydrolysis of a nitrile precursor.

Experimental Protocol: Synthesis from 3-Amino-4-nitrobenzonitrile

This protocol details the synthesis of this compound via acid-catalyzed hydrolysis.[4]

Materials:

-

3-Amino-4-nitrobenzonitrile (1.2 g, 7.36 mmol)

-

Concentrated Hydrochloric Acid (50 mL)

-

Deionized Water (100 mL)

-

Reflux apparatus

-

Filtration equipment (e.g., Büchner funnel)

Procedure:

-

A mixture of 3-amino-4-nitrobenzonitrile, concentrated hydrochloric acid, and deionized water is prepared in a round-bottom flask.

-

The mixture is heated to reflux and maintained at this temperature for 48 hours.

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

-

The resulting orange solid is collected by filtration.

-

The solid is washed repeatedly with deionized water until the washings are neutral (pH ~7).

-

The final product, this compound, is dried. This procedure yields approximately 1.11 g (83% yield).[4]

Caption: Workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

This compound has emerged as a compound of interest due to its inhibitory activity against key enzymes in pathogenic organisms and human coagulation pathways.[11]

Inhibition of Trypanothione Reductase

This compound has been identified as an inhibitor of trypanothione reductase (TryR), an enzyme essential for the survival of trypanosomatid parasites, such as those causing Leishmaniasis and Chagas disease.[11] TryR is responsible for maintaining the intracellular pool of reduced trypanothione, which protects the parasite from oxidative stress. Inhibition of this enzyme leads to an accumulation of oxidative damage and parasite death, making it a promising drug target.

Caption: Inhibition of the Trypanothione Reductase antioxidant pathway.

Inhibition of Coagulation Factor Xa (FXa)

This compound is also reported to be a potent inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[11] FXa catalyzes the conversion of prothrombin to thrombin, the final step in clot formation. Direct FXa inhibitors are a class of modern anticoagulants used to prevent and treat thromboembolic disorders. The antithrombotic properties of this compound are attributed to the two nitroarene moieties within its structure.[11]

Caption: Inhibition of Factor Xa in the blood coagulation cascade.

Experimental Protocols for Biological Assays

The following are representative methodologies for assessing the inhibitory activity of this compound against its target enzymes.

Protocol: Trypanothione Reductase (TryR) Inhibition Assay

This chromogenic assay measures TryR activity by monitoring the reduction of a substrate, which produces a colored product.

Principle: TryR catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS₂). The resulting reduced trypanothione (T(SH)₂) then reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs light at 412 nm. The rate of TNB formation is proportional to TryR activity.

Materials:

-

Purified Trypanothione Reductase (TryR) enzyme

-

NADPH

-

Trypanothione disulfide (TS₂)

-

DTNB (Ellman's reagent)

-

Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)

-

This compound (test inhibitor)

-

96-well microplate and plate reader

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, TryR enzyme, TS₂, and varying concentrations of the test inhibitor. Include controls with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes).

-

Initiate the reaction by adding a solution of NADPH to all wells.

-

Immediately measure the absorbance at 412 nm kinetically over a period of 10-20 minutes.

-

Calculate the reaction rate (change in absorbance per minute) for each inhibitor concentration.

-

Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.

Protocol: Factor Xa (FXa) Inhibition Assay

This is a chromogenic assay to determine the inhibitory effect of a compound on human Factor Xa activity.

Principle: Active Factor Xa cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be measured at 405 nm. An inhibitor will prevent this cleavage, resulting in a reduced colorimetric signal. The intensity of the color is inversely proportional to the inhibitory activity.

Materials:

-

Purified human Factor Xa enzyme

-

Factor Xa-specific chromogenic substrate (e.g., S-2222)

-

Assay Buffer (e.g., Tris-HCl buffer with salts and BSA)

-

This compound (test inhibitor)

-

96-well microplate and plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

Add the diluted inhibitor and a fixed concentration of Factor Xa enzyme to the wells of a 96-well plate. Include positive (known inhibitor like Rivaroxaban) and negative (no inhibitor) controls.

-

Pre-incubate the plate at room temperature for approximately 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Incubate at room temperature for 30-60 minutes.

-

Read the absorbance at 405 nm.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage: Keep in a dark place, sealed in a dry environment at room temperature.[2]

This guide provides a foundational understanding of this compound for its application in research and development. Further investigation into its pharmacokinetic and toxicological profiles is necessary to fully evaluate its therapeutic potential.

References

- 1. 6968-22-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 6968-22-5 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 6968-22-5 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. usbio.net [usbio.net]

- 7. This compound CAS#: 6968-22-5 [m.chemicalbook.com]

- 8. 4-Amino-3-nitrobenzoic acid(1588-83-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. This compound(6968-22-5) 1H NMR [m.chemicalbook.com]

- 11. This compound | 6968-22-5 | FA05743 [biosynth.com]

A Technical Guide to 3-Amino-4-nitrobenzoic Acid: Synthesis, Biochemical Activity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-nitrobenzoic acid (3,4-ANBA) is an aromatic organic compound with the molecular formula C₇H₆N₂O₄. This molecule serves as a versatile building block in organic synthesis and has garnered significant interest within the scientific community, particularly in the field of drug development. Its utility stems from the presence of three key functional groups: a carboxylic acid, an amino group, and a nitro group, which impart a range of chemical reactivity and potential for biological interactions. This technical guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, and notable biological activities of this compound, with a focus on its role as an enzyme inhibitor. Detailed experimental protocols and visual representations of relevant biochemical pathways are included to support researchers in their investigative endeavors.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | |

| Molecular Weight | 182.13 g/mol | |

| CAS Number | 6968-22-5 |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. Below are detailed experimental protocols for its preparation.

Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzoic Acid

This protocol outlines a common method for the synthesis of a related compound, 4-(methylamino)-3-nitrobenzoic acid, which can be adapted. The initial steps involve the reaction of a substituted benzoic acid with an amine.

Materials:

-

4-Chloro-3-nitrobenzoic acid

-

25% Aqueous methylamine solution

-

Acetic acid

-

Ethanol

-

Water

Procedure:

-

A mixture of 4-chloro-3-nitrobenzoic acid and a 25% aqueous methylamine solution is heated to reflux and stirred for 3-5 hours.

-

After the reaction is complete, the solution is cooled to 15°C.

-

The pH of the solution is adjusted to 3 with acetic acid, which results in the precipitation of the product.

-

The yellow solid product is collected by filtration.

-

The crude product can be further purified by recrystallization from an ethanol-water mixture.

Biochemical Activity and Applications in Drug Development

This compound has been identified as an inhibitor of key enzymes, making it a compound of interest for the development of novel therapeutic agents.

Inhibition of Trypanothione Reductase

Trypanothione reductase is a crucial enzyme in the antioxidant defense system of trypanosomatid parasites, such as those that cause Chagas disease and Leishmaniasis. Inhibition of this enzyme is a promising strategy for the development of new anti-parasitic drugs. This compound has been shown to inhibit the activity of trypanothione reductase.

Caption: Inhibition of the Trypanothione Reductase Pathway.

A common method to assess the activity of trypanothione reductase is a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The following is a generalized protocol that can be adapted to test the inhibitory potential of this compound.

Materials:

-

Recombinant Trypanothione Reductase

-

Trypanothione disulfide (T[S]₂)

-

NADPH

-

DTNB (Ellman's reagent)

-

HEPES buffer (pH 7.5)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing HEPES buffer, NADPH, DTNB, and the desired concentration of this compound (or solvent control).

-

Add trypanothione disulfide to the wells.

-

Initiate the reaction by adding trypanothione reductase to each well.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

-

Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of this compound.

Inhibition of Factor Xa

Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade. It is a well-established target for anticoagulant drugs. This compound has been reported to be a potent inhibitor of FXa.

Caption: Inhibition of Factor Xa in the Blood Coagulation Cascade.

The inhibitory activity of this compound against Factor Xa can be determined using a chromogenic assay.

Materials:

-

Human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Tris-HCl buffer (pH 8.4) containing NaCl and EDTA

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add Tris-HCl buffer and the desired concentration of this compound (or solvent control).

-

Add Factor Xa to each well and incubate for a specified time at 37°C.

-

Initiate the reaction by adding the chromogenic substrate.

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

-

Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Role as a Synthetic Building Block

Beyond its direct biological activities, this compound is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals. The presence of the amino, nitro, and carboxylic acid groups allows for a variety of chemical transformations, making it a versatile scaffold for the development of new chemical entities. For instance, the amino group can be acylated or alkylated, the nitro group can be reduced to an amine, and the carboxylic acid can be converted to esters or amides. This chemical versatility makes it a key component in the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic applications.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery and development. Its demonstrated inhibitory activity against critical enzymes such as trypanothione reductase and Factor Xa highlights its promise as a lead compound for the development of new anti-parasitic and anticoagulant therapies. Furthermore, its versatility as a synthetic intermediate provides a platform for the creation of diverse chemical libraries for broader drug discovery efforts. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the properties and applications of this compelling molecule.

3-Amino-4-nitrobenzoic acid spectral data (¹H NMR, ¹³C NMR, IR, Mass Spec)

A Technical Guide to the Spectral Analysis of 3-Amino-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for this compound. Due to the limited availability of published experimental data for this specific isomer, spectral data for the closely related isomer, 4-Amino-3-nitrobenzoic acid, is provided as a reference. This guide includes detailed experimental protocols and data presented in a structured format to facilitate research and development.

Spectral Data

The following tables summarize the key spectral data for 4-Amino-3-nitrobenzoic acid. Researchers can expect analogous, though not identical, data for this compound, with differences arising from the varied positions of the amino and nitro functional groups on the aromatic ring.

Table 1: ¹H NMR Spectral Data of 4-Amino-3-nitrobenzoic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: Specific proton NMR data for 4-Amino-3-nitrobenzoic acid was not available in the provided search results. For this compound, one would expect three aromatic proton signals, each with distinct chemical shifts and coupling patterns determined by their position relative to the amino, nitro, and carboxylic acid groups.

Table 2: ¹³C NMR Spectral Data of 4-Amino-3-nitrobenzoic acid

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Note: Specific carbon NMR data for 4-Amino-3-nitrobenzoic acid was not available in the provided search results. For this compound, one would expect seven distinct carbon signals: one for the carboxylic acid carbon, and six for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro and carboxylic acid groups.

Table 3: IR Spectral Data of 4-Amino-3-nitrobenzoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: Specific IR data for 4-Amino-3-nitrobenzoic acid was not available in the provided search results. For this compound, characteristic IR peaks would include O-H stretching from the carboxylic acid (broad, ~2500-3300 cm⁻¹), N-H stretching from the amino group (~3300-3500 cm⁻¹), C=O stretching from the carboxylic acid (~1700 cm⁻¹), and N-O stretching from the nitro group (~1500 and ~1350 cm⁻¹).

Table 4: Mass Spectrometry Data of 4-Amino-3-nitrobenzoic acid

| m/z | Relative Intensity (%) | Assignment |

| 182 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Fragment Ions |

Note: The molecular weight of this compound is 182.13 g/mol .[1] The mass spectrum would show a molecular ion peak at m/z 182. Common fragmentation patterns would involve the loss of H₂O, CO, and NO₂.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimize the resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum to the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Run a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. Common methods for solid samples include direct insertion probe or dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

-

-

Ionization:

-

Ionize the sample molecules. Electron ionization (EI) is a common technique for volatile compounds, while ESI is suitable for less volatile or thermally labile molecules.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectral analysis of a chemical compound.

Caption: General workflow for the spectral analysis of a chemical compound.

References

3-Amino-4-nitrobenzoic acid solubility in methanol, ethanol, and water.

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Assessment

3-Amino-4-nitrobenzoic acid, possessing both a polar carboxylic acid group and an amino group, as well as a nitro group, is expected to exhibit solubility in polar solvents. The presence of functional groups capable of hydrogen bonding suggests its potential for dissolution in protic solvents like water and alcohols. Generally, compounds with similar structures, such as 3-methyl-4-nitro-benzoic acid, demonstrate moderate solubility in water and enhanced solubility in organic solvents like ethanol and methanol.[1]

Quantitative Solubility Data (Comparative Analysis)

To provide a quantitative perspective, this section presents solubility data for the closely related compound, 3-nitrobenzoic acid. This data, obtained from a comprehensive study by Zhang et al., offers a valuable reference point for estimating the solubility behavior of this compound.[2][3] The experimental conditions for this data involved determining the equilibrium solubility of 3-nitrobenzoic acid in the respective solvents at various temperatures under atmospheric pressure.[2][3]

Table 1: Solubility of 3-Nitrobenzoic Acid in Methanol, Ethanol, and Water at Various Temperatures [2][3]

| Temperature (K) | Solubility in Methanol (mol/L) | Solubility in Ethanol (mol/L) | Solubility in Water (g/L at 25°C) |

| 273.15 | 0.1638 | 0.034 | - |

| 283.15 | 0.64 | 0.1688 | - |

| 293.15 | - | - | 3 |

| 298.15 | - | - | - |

| 303.15 | 3.606 | 1.7218 | - |

| 313.15 | - | - | - |

| 323.15 | 4.92 | 2.7884 | - |

Note: The water solubility value is for 3-nitrobenzoic acid at 25°C (298.15 K) and is sourced separately.

It is important to note that the addition of the amino group in this compound is expected to influence its solubility profile compared to 3-nitrobenzoic acid due to changes in polarity and intermolecular hydrogen bonding capabilities.

Experimental Protocol: Shake-Flask Method for Solubility Determination

For researchers requiring precise solubility data for this compound, the shake-flask method is a widely accepted and reliable experimental protocol.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in a specified solvent (methanol, ethanol, or water) at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Sealed, temperature-controlled orbital shaker

-

Thermostatic water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the sealed flask in a temperature-controlled orbital shaker or a water bath with agitation. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification:

-

Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Data Reporting: Calculate the solubility of this compound in the solvent at the specified temperature, accounting for the dilution factor. Report the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of a Related Synthetic Pathway

To provide further context for the handling and potential synthesis of aminonitrobenzoic acids, a representative workflow for the synthesis of a related compound is presented below. This diagram illustrates the general steps involved in such a chemical transformation.

Caption: Synthesis of this compound.

This guide provides a foundational understanding of the solubility of this compound. For mission-critical applications, it is strongly recommended that researchers determine the solubility experimentally using the detailed protocol provided. The comparative data and synthetic workflow offer valuable context for working with this and related compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Amino-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-nitrobenzoic acid is an aromatic organic compound featuring both an amine and a nitro functional group, in addition to a carboxylic acid moiety. This trifunctional nature makes it a potentially valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other specialized chemicals. The strategic placement of the amino, nitro, and carboxylic acid groups on the benzene ring allows for a diverse range of chemical modifications, offering pathways to complex molecular architectures. This guide provides a comprehensive overview of the available physical and chemical data for this compound, intended to support research and development activities. It is important to note that while this document focuses on this compound (CAS No: 6968-22-5), experimental data for this specific isomer is limited in publicly available literature. Where direct data is unavailable, information on related isomers is provided for comparative context, with clear denotation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Due to the scarcity of experimental data for this specific isomer, some values are not available. For comparative purposes, data for the related isomers, 4-Amino-3-nitrobenzoic acid and 3-Nitrobenzoic acid, are also included where available.

Table 1: Physical and Chemical Properties of this compound and Related Isomers

| Property | This compound | 4-Amino-3-nitrobenzoic Acid (Isomer) | 3-Nitrobenzoic Acid (Related Compound) |

| CAS Number | 6968-22-5 | 1588-83-6 | 121-92-6 |

| Molecular Formula | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₅NO₄ |

| Molecular Weight | 182.13 g/mol | 182.13 g/mol | 167.12 g/mol |

| Melting Point | Data not available | 280-290 °C (decomposes) | 140-143 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Very soluble in water | Water: 3.1 g/L at 25 °C. Soluble in ethanol, ether, chloroform, acetone, and methanol. |

| pKa | Data not available | 4.19 (Predicted) | 3.46 at 25 °C |

Spectral Data

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound has been reported via the hydrolysis of 3-amino-4-nitrobenzonitrile.

Objective: To synthesize this compound from 3-amino-4-nitrobenzonitrile.

Materials:

-

3-amino-4-nitrobenzonitrile

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

A mixture of 3-amino-4-nitrobenzonitrile (1.2 g, 7.36 mmol), concentrated hydrochloric acid (50 mL), and deionized water (100 mL) is prepared in a round-bottom flask.

-

The mixture is heated to reflux and the reaction is maintained for 48 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting orange solid product is collected by filtration.

-

The solid is washed repeatedly with deionized water until the washings are neutral.

-

The purified product is then dried to yield this compound. The reported yield for this procedure is 83%.

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reactivity and Stability

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three functional groups:

-

Amino Group (-NH₂): This is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. It can also be diazotized and subsequently replaced by a variety of other functional groups.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. The nitro group can be reduced to an amino group using various reducing agents.

-

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. It can undergo typical carboxylic acid reactions such as esterification and amide formation.

The combined electronic effects of these groups will influence the regioselectivity of further chemical transformations.

Thermal Stability

Specific thermal decomposition data for this compound is not available. However, studies on nitrobenzoic acid isomers indicate that they exhibit significant exothermic decomposition at elevated temperatures. For instance, the peak decomposition temperatures for p-nitrobenzoic acid, m-nitrobenzoic acid, and o-nitrobenzoic acid are reported to be 205 °C, 181 °C, and 196 °C, respectively, at a heating rate of 1.0 °C/min. It is recommended that thermal stability studies, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), be conducted on this compound to determine its decomposition profile and ensure safe handling and storage.

Applications in Research and Drug Development

Aminonitrobenzoic acids are valuable intermediates in the synthesis of various biologically active molecules. The amino group provides a handle for amide bond formation, a key linkage in many pharmaceutical compounds. The nitro group can be a precursor to a further amino group, allowing for the synthesis of diaminobenzoic acid derivatives, which are found in a range of therapeutic agents. For example, 4-Amino-3-nitrobenzoic acid has been investigated for its potential as an inhibitor of trans-sialidase in Trypanosoma cruzi, the parasite responsible for Chagas disease. While specific applications for this compound are not widely reported, its structural similarity to other pharmacologically relevant aminonitrobenzoic acids suggests its potential as a scaffold in medicinal chemistry for the development of new therapeutic agents.

Conclusion

This compound represents a chemical entity with significant potential for applications in organic synthesis and drug discovery. However, a comprehensive understanding of its physical, chemical, and spectral properties is currently hampered by a lack of available experimental data. This guide has summarized the existing information and highlighted the data gaps that need to be addressed by the research community. Further investigation into the empirical properties of this compound is crucial for unlocking its full potential as a versatile chemical building block. Researchers are encouraged to characterize this molecule fully and publish their findings to enrich the collective knowledge base.

An In-depth Technical Guide to the Crystal Structure and Morphology of 3-Amino-4-nitrobenzoic Acid and Its Isomer

To provide a comprehensive guide for researchers, this document presents the known synthesis of 3-amino-4-nitrobenzoic acid. Furthermore, it will utilize the closely related and well-characterized isomer, 4-amino-3-nitrobenzoic acid (4A3NBA) (CAS: 1588-83-6), as a detailed case study to explore the principles of its crystal structure, polymorphism, and intermolecular interactions. This analysis serves as a valuable proxy for understanding the crystallographic behavior of aminonitrobenzoic acids.

Synthesis of this compound

A documented method for the synthesis of this compound involves the hydrolysis of 3-amino-4-nitrobenzonitrile.

Experimental Protocol: Synthesis via Hydrolysis

The following protocol outlines the laboratory-scale synthesis of the target compound.

Materials:

-

3-amino-4-nitrobenzonitrile

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

A mixture of 3-amino-4-nitrobenzonitrile (e.g., 1.2 g, 7.36 mmol), concentrated hydrochloric acid (50 mL), and deionized water (100 mL) is prepared in a suitable reaction vessel.

-

The mixture is heated to reflux, and the reaction is maintained for 48 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting orange solid product is collected by filtration.

-

The collected solid is washed repeatedly with deionized water until the wash solution becomes neutral.

-

The final product, this compound, is then dried.

This process typically yields the product in high purity.

Crystal Structure and Morphology: A Case Study of 4-Amino-3-nitrobenzoic Acid (4A3NBA)

Recent research has revealed that 4-amino-3-nitrobenzoic acid (4A3NBA) exhibits polymorphism, meaning it can crystallize in different solid-state forms with distinct physical properties.[1] Two polymorphs have been identified: a previously known monoclinic form (Polymorph I) and a newly discovered triclinic form (Polymorph II).[1]

Experimental Protocols

Crystal Growth: Single crystals of 4A3NBA suitable for X-ray diffraction can be obtained by the slow evaporation method.[1]

-

Dissolve the 4-amino-3-nitrobenzoic acid powder in a suitable solvent, such as a mixture of absolute alcohol and distilled water.[2]

-

Allow the solution to stand at a constant temperature (e.g., 30°C) in a vessel that is lightly covered to permit slow evaporation of the solvent.[2]

-

Block-shaped single crystals typically appear after several days.[2]

X-ray Diffraction Analysis:

-

A suitable single crystal is selected and mounted on a diffractometer.

-

Data is collected using a monochromatic radiation source (e.g., Mo Kα) at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Crystallographic Data

The crystallographic parameters for the two known polymorphs of 4-amino-3-nitrobenzoic acid are summarized in the table below for comparison.

| Parameter | Polymorph I (Monoclinic) | Polymorph II (Triclinic) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| a (Å) | Data Not Available | Data Not Available |

| b (Å) | Data Not Available | Data Not Available |

| c (Å) | Data Not Available | Data Not Available |

| α (°) | 90 | Data Not Available |

| β (°) | Data Not Available | Data Not Available |

| γ (°) | 90 | Data Not Available |

| Volume (ų) | Data Not Available | Data Not Available |

| Z | Data Not Available | Data Not Available |

(Note: Specific unit cell dimensions for the polymorphs require access to the primary crystallographic information files, which were not available in the searched literature.)

Analysis of Intermolecular Interactions in 4A3NBA Polymorphs

The crystal packing and overall morphology are dictated by a network of intermolecular interactions. In 4A3NBA, hydrogen bonds and π-π stacking are the dominant forces.

Polymorph I (Monoclinic): In the monoclinic form, molecules are primarily linked by hydrogen bonds, forming a three-dimensional network.[1] The amino group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) and carboxylic acid (-COOH) groups act as acceptors. The carboxylic acid group also participates in strong O-H···O hydrogen bonds, often forming centrosymmetric dimers.

Polymorph II (Triclinic): The triclinic form displays a different packing motif. Molecules first form hydrogen-bonded layers.[1] These layers are then stacked upon one another, held together by π-π interactions between the aromatic rings of adjacent layers.[1] This layered structure results from a different balance of intermolecular forces compared to Polymorph I. Hirshfeld surface analysis indicates that O···H/H···O interactions are significantly more prevalent in Polymorph I (54.5%) than in Polymorph II (~39.1%), highlighting the increased importance of other interactions like π-π stacking in the latter.[1]

Conclusion

While the specific crystal structure of this compound remains to be publicly documented, a robust synthesis protocol is available. The detailed crystallographic analysis of its isomer, 4-amino-3-nitrobenzoic acid, reveals the critical role of polymorphism and the interplay of hydrogen bonding and π-π stacking in defining the solid-state architecture of aminonitrobenzoic acids. This case study provides a valuable framework for any future experimental investigation into the crystal structure and morphology of this compound, highlighting the key interactions and structural features that researchers should anticipate.

References

A Technical Guide to the Thermochemical Properties and Thermal Stability of 3-Amino-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the thermochemical data and thermal stability of 3-Amino-4-nitrobenzoic acid (CAS No: 6968-22-5). While specific experimental thermochemical values such as enthalpy of formation are not extensively reported in the literature, this guide synthesizes available data on its physical properties and thermal decomposition. Furthermore, it details the standard experimental protocols used to determine such properties, providing a robust framework for laboratory investigation and thermal hazard assessment.

Introduction

This compound is an aromatic organic compound containing three functional groups: a carboxylic acid, an amino group, and a nitro group. These functional groups make it a valuable intermediate in the synthesis of various dyes and pharmaceutical compounds. The presence of the nitro group, in particular, suggests that the compound may possess energetic properties and exhibit thermal sensitivity. A thorough understanding of its thermochemical properties and stability is therefore critical for ensuring safe handling, storage, and processing, as well as for predicting its reactivity and optimizing synthetic routes.

Physicochemical and Thermochemical Data

Quantitative thermochemical data for this compound is limited in publicly accessible literature. The primary available data point relates to its thermal decomposition. For context, data for related isomers of aminobenzoic acid and nitrobenzoic acid are included where available to provide a comparative framework.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6968-22-5 | [1] |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.13 g/mol | [2] |

| Appearance | Ochre to yellow crystalline powder | [3][4] |

| Melting Point | 298 °C | [5] |

Table 2: Comparative Thermochemical Data of Related Benzoic Acid Isomers

| Compound | Standard Enthalpy of Formation (Solid, kJ/mol) | Standard Enthalpy of Combustion (Solid, kJ/mol) | Source(s) |

| o-Aminobenzoic acid | -399.0 ± 3.0 | -3430.2 ± 3.0 | [6] |

| m-Aminobenzoic acid | -416.6 ± 4.1 | -3412.6 ± 4.1 | [6] |

| p-Aminobenzoic acid | -408.7 ± 2.3 | -3420.5 ± 2.3 | [6] |

| m-Nitrobenzoic acid | -402.0 ± 0.5 | -3055.0 ± 0.4 | [7] |

| p-Nitrobenzoic acid | -400.1 ± 0.5 | -3059.4 ± 0.5 | [8] |

Note: The data in Table 2 is for comparative purposes only and does not represent the values for this compound.

Thermal Stability and Decomposition

The thermal stability of a compound is a critical parameter for safety and process control. This compound contains both an amino group (electron-donating) and a nitro group (electron-withdrawing and energetic). This combination can influence its decomposition pathway and thermal sensitivity. The reported melting point of 298 °C suggests it is a relatively stable solid at ambient temperatures.

Thermal analysis techniques are essential for characterizing its decomposition behavior.[9][10]

-

Differential Scanning Calorimetry (DSC) would reveal the onset temperature of decomposition and the associated heat flow (exothermic or endothermic). For nitroaromatic compounds, decomposition is typically a significant exothermic event.[11]

-

Thermogravimetric Analysis (TGA) would quantify the mass loss as a function of temperature, indicating the temperature range of decomposition and the extent of volatile product formation.[12]

Experimental Protocols

To acquire comprehensive thermochemical data, a series of standardized experiments are required. The following protocols outline the methodologies for characterizing the thermal properties of a solid organic compound like this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify the temperatures and enthalpies of any thermal events such as decomposition by measuring the heat flow into or out of a sample as a function of temperature.[13]

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of finely powdered this compound into a suitable DSC pan (e.g., aluminum or gold-plated).[11][14]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a consistent flow rate (e.g., 50 mL/min).[15]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled linear heating rate (e.g., 5, 10, or 20 °C/min) to a final temperature well above the expected decomposition.[11]

-

-

Data Analysis:

-

Plot the differential heat flow versus temperature.

-

Determine the onset and peak temperatures for any endothermic (melting) or exothermic (decomposition) events.

-

Integrate the area under the peaks to calculate the enthalpy of the transition (e.g., heat of fusion, ΔHfus) or reaction (heat of decomposition, ΔHd).[16]

-

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[10]

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the sample crucible onto the TGA's high-precision balance within the furnace.

-

Thermal Program:

-

Purge the furnace with a controlled atmosphere (e.g., inert nitrogen or reactive air) at a set flow rate.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[15]

-

-

Data Analysis:

-

Plot the percentage of mass remaining versus temperature.

-

Determine the onset temperature of mass loss, which indicates the beginning of decomposition.

-

Analyze the derivative of the TGA curve (DTG) to find the temperatures of the maximum rates of mass loss.

-

Combustion Bomb Calorimetry

Objective: To determine the standard enthalpy of combustion (ΔcH°) from which the standard enthalpy of formation (ΔfH°) can be calculated.[17]

Instrumentation: A constant-volume bomb calorimeter.

Methodology:

-

Calibration: Determine the heat capacity of the calorimeter by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is precisely known.[6][18]

-

Sample Preparation:

-

Press a known mass (typically 0.5-1.0 g) of this compound into a pellet.

-

Weigh the pellet accurately and place it in the sample crucible inside the combustion bomb.

-

Attach a fuse wire of known mass and energy of combustion to the electrodes, ensuring it is in contact with the sample.

-

Add a small, known amount of distilled water (e.g., 1 mL) to the bottom of the bomb to ensure all water formed during combustion is in the liquid state.

-

-

Combustion:

-

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 25-30 atm.

-

Submerge the bomb in a known volume of water in the calorimeter's insulated jacket.

-

Allow the system to reach thermal equilibrium, then record the initial temperature.

-

Ignite the sample via the fuse wire and record the temperature change over time until a final, stable temperature is reached.

-

-

Data Analysis:

-

Calculate the total heat released by correcting the observed temperature rise for the heat capacity of the calorimeter.

-

Apply corrections for the heat of combustion of the fuse wire and the formation of nitric acid (from the nitrogen in the sample and air).[6][19]

-

From this corrected data, calculate the constant volume energy of combustion (ΔcU°).

-

Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) and subsequently use Hess's Law with known standard enthalpies of formation for CO₂(g) and H₂O(l) to determine the standard enthalpy of formation (ΔfH°) of the compound.[18]

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflow for assessing thermal stability and a plausible decomposition pathway for this compound.

Caption: Experimental workflow for thermal stability assessment.

Caption: Plausible thermal decomposition pathway for this compound.

References

- 1. This compound | C7H6N2O4 | CID 228071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3-nitrobenzoic acid 97 1588-83-6 [sigmaaldrich.com]

- 3. 4-Amino-3-nitrobenzoic acid CAS#: 1588-83-6 [m.chemicalbook.com]

- 4. 4-Amino-3-nitrobenzoic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound CAS#: 6968-22-5 [m.chemicalbook.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Benzoic acid, 3-nitro- (CAS 121-92-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Benzoic acid, 4-nitro- [webbook.nist.gov]

- 9. mt.com [mt.com]

- 10. azom.com [azom.com]

- 11. scielo.br [scielo.br]

- 12. iitk.ac.in [iitk.ac.in]

- 13. resolvemass.ca [resolvemass.ca]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. atascientific.com.au [atascientific.com.au]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-4-nitrobenzoic acid synthesis from 3-amino-4-nitrobenzonitrile.

An In-depth Technical Guide to the Synthesis of 3-Amino-4-nitrobenzoic Acid from 3-Amino-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis of this compound, a key intermediate in pharmaceutical development, from 3-amino-4-nitrobenzonitrile. The core of this process is the hydrolysis of the nitrile functional group to a carboxylic acid. While specific literature detailing this exact conversion is sparse, this document provides a comprehensive protocol based on established principles of nitrile hydrolysis under basic conditions. The guide includes a detailed experimental procedure, a quantitative data summary, and a visual representation of the experimental workflow to aid in laboratory implementation.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring an amino group, a nitro group, and a carboxylic acid on a benzene ring, offers multiple points for chemical modification. This guide focuses on the conversion of 3-amino-4-nitrobenzonitrile to this compound, a critical step in the synthetic pathway of more complex molecules. The primary transformation is the hydrolysis of a nitrile group, a well-established reaction in organic chemistry that can be performed under acidic or basic conditions. This document will focus on a basic hydrolysis protocol, which involves heating the nitrile in the presence of an aqueous base, followed by acidification to yield the carboxylic acid.

Reaction and Mechanism

The fundamental reaction is the hydrolysis of the nitrile group (-CN) of 3-amino-4-nitrobenzonitrile to a carboxylic acid group (-COOH). Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This is followed by a series of proton transfers and tautomerization to form an amide intermediate. The amide is then further hydrolyzed under the reaction conditions to yield a carboxylate salt, which upon acidification, produces the final this compound.

Experimental Protocol: Basic Hydrolysis

This section provides a detailed methodology for the synthesis of this compound from 3-amino-4-nitrobenzonitrile via basic hydrolysis.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 3-Amino-4-nitrobenzonitrile | ≥98% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | VWR Chemicals |

| Deionized Water | High Purity | In-house |

| Round-bottom flask (250 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer and stir bar | - | - |

| Heating mantle | - | - |

| Beakers, graduated cylinders | - | - |

| Buchner funnel and filter paper | - | - |

| pH paper or pH meter | - | - |

3.2. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-nitrobenzonitrile (e.g., 10.0 g, 61.3 mmol).

-

Addition of Base: Prepare a 10% aqueous solution of sodium hydroxide (e.g., 40 mL). Carefully add the NaOH solution to the round-bottom flask containing the nitrile.

-

Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours, indicated by the disappearance of the starting material.

-

Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Transfer the reaction mixture to a beaker placed in an ice bath.

-

Acidification: Slowly add concentrated hydrochloric acid dropwise to the cooled reaction mixture with stirring until the pH of the solution is acidic (pH 2-3), which will cause the product to precipitate.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data

The following table summarizes the key quantitative data for this synthesis.

| Parameter | Value |

| Reactant | |

| Name | 3-Amino-4-nitrobenzonitrile |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol |

| Amount | 10.0 g |

| Moles | 0.0613 mol |

| Product | |

| Name | This compound |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| Theoretical Yield | 11.17 g |

| Reaction Conditions | |

| Temperature | Reflux (approx. 100-110 °C) |

| Reaction Time | 4-8 hours |

| Post-Reaction | |

| pH for Precipitation | 2-3 |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle sodium hydroxide and concentrated hydrochloric acid with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction should be performed in a fume hood to avoid inhalation of any volatile compounds.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This technical guide provides a robust and detailed protocol for the synthesis of this compound from 3-amino-4-nitrobenzonitrile. By following the outlined experimental procedure and safety precautions, researchers can effectively produce this important pharmaceutical intermediate. The provided quantitative data and workflow diagram serve as valuable resources for planning and executing the synthesis in a laboratory setting.

An In-depth Technical Guide to 3-Amino-4-nitrobenzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, holds significance as a potential building block in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring both an amino and a nitro group on a benzoic acid scaffold, offers versatile reactivity for the construction of more complex molecules. This technical guide provides a comprehensive overview of the available scientific literature concerning this compound, with a focus on its discovery, historical synthesis, and physicochemical properties. While the specific historical discovery of this particular isomer is not well-documented in readily available literature, this guide places its development within the broader context of the burgeoning field of synthetic organic chemistry in the 19th and early 20th centuries, a period marked by the rise of the synthetic dye industry and the systematic exploration of aromatic compounds.

Physicochemical Properties

Key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 6968-22-5 | [1][2] |

| Molecular Formula | C₇H₆N₂O₄ | [1][2] |

| Molecular Weight | 182.14 g/mol | [1][2] |

| Appearance | Not explicitly stated in searches, likely a crystalline solid | |

| Melting Point | Not explicitly stated in searches | |

| Solubility | Not explicitly stated in searches |

Historical Context and Putative Discovery

The discovery of this compound is not marked by a single, seminal publication that is easily identifiable in modern databases. Its emergence is intrinsically linked to the broader exploration of nitration and amination reactions on aromatic systems, which was a central theme in organic chemistry from the mid-19th century onwards. The development of synthetic dyes, initiated by William Henry Perkin's discovery of mauveine in 1856, spurred extensive research into the modification of simple aromatic compounds like benzene, toluene, and benzoic acid.

The synthesis of aminonitrobenzoic acids would have been a logical extension of the well-established nitration of benzoic acid and the subsequent reduction of the resulting nitrobenzoic acids. The nitration of benzoic acid predominantly yields 3-nitrobenzoic acid, which can then be reduced to 3-aminobenzoic acid. The challenge in synthesizing this compound lies in the directing effects of the substituents on the benzene ring during a subsequent nitration of 3-aminobenzoic acid. The amino group is an ortho-, para-director, while the carboxyl group is a meta-director. This would lead to a mixture of products upon nitration, making the isolation of the desired 3-amino-4-nitro isomer a non-trivial task for early chemists.

While a definitive "discovery" paper remains elusive, it is highly probable that this compound was first synthesized and characterized during the late 19th or early 20th century as part of the systematic investigation of aromatic isomers by chemists likely working in the German chemical industry, which dominated the field of dye chemistry at the time. The comprehensive organic chemistry encyclopedia, Beilstein's "Handbuch der Organischen Chemie," would likely contain the earliest reference to this compound.

Synthesis of Aminonitrobenzoic Acids: A Historical Perspective

The synthesis of aminonitrobenzoic acid isomers has historically been a subject of significant interest due to their utility as dye intermediates and, later, as precursors for pharmaceuticals. A common strategy involves the protection of the reactive amino group before carrying out the nitration reaction to achieve better control over the regioselectivity.

A well-documented example is the synthesis of the isomeric 4-Amino-3-nitrobenzoic acid , which provides insight into the methodologies that would have been available for the synthesis of this compound.

Experimental Protocol: Synthesis of 4-Amino-3-nitrobenzoic Acid via Nitration of 4-Acetamidobenzoic Acid

This two-step procedure involves the nitration of commercially available 4-acetamidobenzoic acid, followed by the hydrolysis of the acetyl group.

Step 1: Nitration of 4-Acetamidobenzoic Acid to 4-Acetamido-3-nitrobenzoic Acid

-

Materials:

-

4-Acetamidobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized water

-

-

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 4-acetamidobenzoic acid to concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid in sulfuric acid, ensuring the temperature of the reaction mixture does not exceed 10°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

The crude 4-acetamido-3-nitrobenzoic acid can be purified by recrystallization.

-

Step 2: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid to 4-Amino-3-nitrobenzoic Acid

-

Materials:

-

4-Acetamido-3-nitrobenzoic acid

-

Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) for neutralization

-

Deionized water

-

-

Procedure:

-

Suspend the crude or purified 4-acetamido-3-nitrobenzoic acid in a dilute aqueous solution of hydrochloric acid or sulfuric acid.

-

Heat the mixture to reflux for 1-2 hours to effect hydrolysis of the amide.

-

Monitor the reaction for the disappearance of the starting material.

-

After cooling, carefully neutralize the reaction mixture with a base such as sodium carbonate or ammonium hydroxide to precipitate the 4-amino-3-nitrobenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.

-

Diagram of the Synthesis of 4-Amino-3-nitrobenzoic Acid:

Caption: Synthesis of 4-Amino-3-nitrobenzoic acid.

Putative Synthesis of this compound

A plausible, though historically unconfirmed, early synthesis of this compound could have involved the following conceptual pathway:

-

Nitration of 3-Chlorobenzoic Acid: The nitration of 3-chlorobenzoic acid would be expected to yield a mixture of isomers, including 3-chloro-4-nitrobenzoic acid and 3-chloro-6-nitrobenzoic acid. The chloro and carboxyl groups are both meta-directing relative to each other, but their combined influence on an incoming nitro group would lead to substitution at positions ortho and para to the chlorine and meta to the carboxyl group.

-

Isolation of 3-Chloro-4-nitrobenzoic Acid: The desired 3-chloro-4-nitrobenzoic acid isomer would need to be separated from the reaction mixture, likely through fractional crystallization, a common technique in that era.

-

Amination of 3-Chloro-4-nitrobenzoic Acid: The chloro group could then be displaced by an amino group through nucleophilic aromatic substitution with ammonia or an ammonia equivalent under pressure and/or with a catalyst.

Diagram of the Putative Synthesis of this compound:

Caption: A plausible historical synthesis route.

Modern Synthetic Approaches

A more modern and direct synthesis of this compound has been reported starting from 3-amino-4-nitrobenzonitrile.

Experimental Protocol: Synthesis from 3-Amino-4-nitrobenzonitrile

-

Materials:

-

3-Amino-4-nitrobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

-

Procedure:

-

A mixture of 3-amino-4-nitrobenzonitrile, concentrated hydrochloric acid, and deionized water is heated to reflux.

-

The reaction is maintained at reflux for an extended period (e.g., 48 hours) to ensure complete hydrolysis of the nitrile group to a carboxylic acid.

-

Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the orange solid product.

-

The solid is collected by filtration and washed repeatedly with deionized water until the washings are neutral.

-

The final product is dried to yield this compound.

-

Diagram of the Modern Synthesis of this compound:

Caption: Synthesis via nitrile hydrolysis.

Applications and Future Outlook

While specific historical applications of this compound are not well-documented, compounds of this class are known to be valuable intermediates in several areas:

-

Dye Synthesis: The presence of both an amino and a nitro group makes it a candidate for the synthesis of azo dyes and other chromophoric systems.

-

Pharmaceuticals: The structural motif is present in some biologically active molecules. The amino group can be diazotized and converted to a variety of other functional groups, while the carboxylic acid and nitro groups can be further modified.

-

Materials Science: Aminobenzoic acid derivatives are used in the synthesis of specialty polymers.

The future utility of this compound will likely be driven by the needs of the pharmaceutical and fine chemical industries for novel building blocks. Its unique substitution pattern may offer advantages in the synthesis of targeted molecules with specific biological or material properties.

Conclusion

The history of this compound is deeply intertwined with the evolution of organic synthesis and the industrial chemistry of aromatic compounds. While its specific moment of discovery is not clearly recorded in accessible modern literature, its synthesis and properties can be understood within the context of the systematic exploration of aminonitrobenzoic acid isomers. The detailed synthetic protocols for related compounds and the plausible historical routes provide a strong foundation for researchers working with this and similar molecules. As synthetic methodologies continue to advance, this compound may yet emerge as a key intermediate in the development of new and valuable chemical entities.

References

Methodological & Application

Synthesis of 3-Amino-4-nitrobenzoic Acid Derivatives for Pharmaceutical Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-amino-4-nitrobenzoic acid derivatives, which are versatile intermediates in the development of a wide range of pharmaceutical agents. These compounds serve as crucial building blocks for synthesizing drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.

Introduction

This compound and its derivatives are key pharmacophores in medicinal chemistry. The presence of the amino, nitro, and carboxylic acid functional groups on the aromatic ring allows for diverse chemical modifications, leading to the generation of libraries of compounds with varied biological activities. These derivatives have been implicated as selective agonists for G-protein coupled receptors and as enzyme inhibitors, highlighting their therapeutic potential.

Data Presentation

Table 1: Summary of Representative Synthesis Methods for this compound Derivatives and Related Compounds

| Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 4-chloro-3-nitrobenzoic acid | Methylamine | 4-(Methylamino)-3-nitrobenzoic acid | High (up to 97.5% total) | [1] |

| 4-hydroxy-3-nitrobenzoic acid | Tin(II) chloride, HCl | 3-amino-4-hydroxybenzoic acid | 98% | Not available |

| 4-acetamidobenzoic acid | Nitric acid, Sulfuric acid | 4-acetamido-3-nitrobenzoic acid | 89% | Not available |

| 3-methyl-4-nitrobenzoic acid | Iron powder, Ammonium chloride, HCl | 4-amino-3-methylbenzoic acid | up to 90.1% | Not available |

Experimental Protocols

Protocol 1: General Synthesis of N-substituted this compound Derivatives

This protocol describes a general two-step process for the synthesis of N-substituted this compound derivatives, starting from a halogenated nitrobenzoic acid.

Step 1: Nucleophilic Aromatic Substitution

-

In a round-bottom flask, dissolve 1 equivalent of 4-halo-3-nitrobenzoic acid (e.g., 4-chloro-3-nitrobenzoic acid) in a suitable solvent (e.g., ethanol, water).

-

Add an excess (2-3 equivalents) of the desired amine (e.g., methylamine, ethylamine).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid, HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the N-substituted 4-amino-3-nitrobenzoic acid derivative.

Step 2: Reduction of the Nitro Group (Optional, for synthesis of diamino derivatives)

-

Suspend the N-substituted 4-amino-3-nitrobenzoic acid derivative in a suitable solvent (e.g., ethanol, water).

-

Add a reducing agent such as iron powder in the presence of an acid (e.g., ammonium chloride and HCl) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture and monitor by TLC.

-

After the reaction is complete, filter the mixture to remove the catalyst or iron residues.

-

Neutralize the filtrate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-Amino-4-nitrobenzamide Derivatives

This protocol outlines the conversion of the carboxylic acid moiety of a this compound derivative to an amide.

-

Convert the carboxylic acid of the N-substituted 4-amino-3-nitrobenzoic acid derivative to an acyl chloride by reacting with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM).

-

In a separate flask, dissolve the desired amine in an inert solvent.

-

Slowly add the freshly prepared acyl chloride solution to the amine solution at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove unreacted acid and acyl chloride.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the amide product.

-